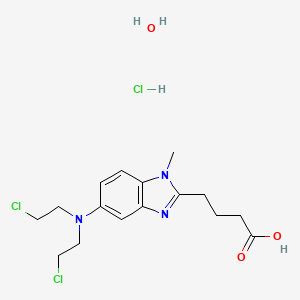

Bendamustine hydrochloride monohydrate

Description

Historical Trajectory of Nitrogen Mustard Analogues in Preclinical Oncology Research

The journey of nitrogen mustard analogues from chemical warfare agents to foundational cancer chemotherapeutics began in the first half of the 20th century. nih.govwikipedia.orgbiointerfaceresearch.com The cytotoxic properties of mustard gas (sulfur mustard) observed during World War I prompted investigation into related compounds for medical applications. biointerfaceresearch.comnih.gov During World War II, research at the Yale School of Medicine by Alfred Gilman and Louis Goodman on nitrogen-based analogues of mustard gas, specifically for their potential as chemical weapons, revealed their profound effect on lymphoid and myeloid cells. wikipedia.org A medical examination of survivors of a mustard gas release in Bari, Italy, in 1943, showed a marked decrease in lymphocytes, corroborating the laboratory findings. wikipedia.org

This discovery led to classified clinical trials in 1942, where nitrogen mustards were first used to treat lymphoma, marking the dawn of the era of cancer chemotherapy. wikipedia.orgnih.gov These early preclinical and clinical studies demonstrated that these compounds could induce significant, albeit temporary, tumor regressions. The primary mechanism identified was their ability to act as potent, nonspecific DNA alkylating agents. nih.govwikipedia.org This initial success spurred the synthesis and preclinical evaluation of numerous analogues with the goal of improving efficacy and reducing toxicity, leading to the development of clinically important drugs like cyclophosphamide, chlorambucil (B1668637), and melphalan. nih.govwikipedia.org

Table 1: Key Milestones in the Preclinical Development of Nitrogen Mustard Analogues

| Period | Key Development / Finding | Significance in Preclinical Research |

|---|---|---|

| WWI - 1930s | Observation of myelotoxicity from sulfur mustard exposure. | Provided the first indication of the cytotoxic potential of mustard compounds on rapidly dividing cells. |

| Early 1940s | Systematic investigation of nitrogen mustards (e.g., HN2) at Yale University. wikipedia.org | Established the potent lympholytic activity and formed the basis for their use as anti-cancer agents. wikipedia.org |

| 1942 | First preclinical and classified clinical application of nitrogen mustard in lymphoma. wikipedia.orgnih.gov | Demonstrated for the first time that a chemical agent could systematically treat a malignancy, launching the field of chemotherapy. nih.gov |

| Post-WWII (late 1940s-1950s) | Rational synthesis of new analogues (e.g., cyclophosphamide, chlorambucil). nih.gov | Efforts focused on modifying the core structure to enhance selectivity for cancer cells and reduce systemic toxicity. nih.gov |

Evolution of Purine (B94841) Analogue Design Concepts Leading to Bendamustine (B91647) Hydrochloride Monohydrate

Parallel to the development of alkylating agents, another major stream of oncology research focused on antimetabolites. The concept was to create molecules that mimic natural metabolites, thereby interfering with essential biochemical pathways. wikipedia.org Purine analogues were designed to mimic the structure of adenine (B156593) and guanine (B1146940), the building blocks of DNA and RNA. nih.gov By substituting for these natural purines, these analogues can inhibit DNA synthesis and repair, leading to the death of rapidly proliferating cancer cells. wikipedia.org

The first clinically successful purine analogue was 6-mercaptopurine (B1684380) (6-MP), developed in the early 1950s. nih.gov This was followed by other important compounds like thioguanine and fludarabine, each designed with specific modifications to improve metabolic stability, cellular uptake, or the mechanism of action. wikipedia.orgnih.gov The design concept leading to Bendamustine was a deliberate attempt to combine the DNA-damaging effects of an alkylating agent with the potential antimetabolite properties of a purine mimic. researchgate.netnih.govnih.gov The benzimidazole (B57391) ring within the Bendamustine structure was specifically included for its structural resemblance to a purine, with the hypothesis that it might confer unique biological activities not seen with traditional nitrogen mustards. theoncologynurse.comaacrjournals.orgresearchgate.net

Table 2: Conceptual Evolution of Purine Analogues in Oncology Drug Design

| Design Concept | Example Compound(s) | Theoretical Goal |

|---|---|---|

| Isosteric Replacement | 6-Mercaptopurine, Thioguanine | Mimic natural purines (hypoxanthine, guanine) to inhibit DNA synthesis. nih.gov |

| Resistance to Degradation | Cladribine (B1669150) (2-chlorodeoxyadenosine) | Create analogues resistant to metabolic enzymes like adenosine (B11128) deaminase to enhance bioavailability and cytotoxicity in target cells. nih.gov |

| Hybrid Compound Design | Bendamustine | Integrate a purine-like moiety (benzimidazole ring) with an alkylating group to create a single molecule with a potential dual mechanism of action. researchgate.netnih.gov |

Structural Basis of Bendamustine Hydrochloride Monohydrate's Dual Mechanism Hypothesis (Theoretical Foundations)

The theoretical dual mechanism of Bendamustine is derived directly from its unique chemical architecture, which integrates three distinct moieties: a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain. aacrjournals.orgresearchgate.net This structure was rationally designed to confer the properties of two different classes of anticancer agents into one molecule. aacrjournals.org

The alkylating function resides in the bis(2-chloroethyl)amino group, which is characteristic of nitrogen mustards like chlorambucil and cyclophosphamide. theoncologynurse.comaacrjournals.org This group can form highly reactive electrophilic intermediates that covalently bind to electron-rich sites on the DNA, leading to the formation of intra- and inter-strand cross-links. nih.govdrugbank.com These cross-links impede DNA separation, thereby disrupting DNA replication and transcription, which ultimately triggers cell death. drugbank.compatsnap.com

The second, and more theoretical, aspect of its mechanism is attributed to the benzimidazole ring. theoncologynurse.com This heterocyclic ring system serves as a purine analogue, and it was hypothesized that this part of the molecule could act as an antimetabolite. theoncologynurse.comresearchgate.net While this antimetabolite activity has not been definitively demonstrated, its inclusion distinguishes Bendamustine from other alkylating agents and is thought to contribute to its unique pattern of cytotoxicity and its activity in cancers resistant to conventional alkylators. theoncologynurse.comaacrjournals.org The butyric acid side chain, shared with chlorambucil, primarily enhances the compound's water solubility. researchgate.net

Table 3: Structural Components of Bendamustine and Their Hypothesized Functions

| Structural Component | Chemical Group | Hypothesized Function | Associated Drug Class |

|---|---|---|---|

| Alkylating Moiety | Bis(2-chloroethyl)amino Group | Forms covalent bonds with DNA, causing intra- and inter-strand cross-links, leading to disruption of DNA replication and apoptosis. theoncologynurse.comnih.govdrugbank.com | Nitrogen Mustard / Alkylating Agent |

| Purine-like Core | Benzimidazole Ring | Theoretically acts as a purine mimic, potentially interfering with DNA synthesis and repair pathways (antimetabolite effect). theoncologynurse.comresearchgate.net | Purine Analogue (Antimetabolite) |

| Solubilizing Chain | Butyric Acid Side Chain | Increases the aqueous solubility of the molecule. researchgate.net | N/A (Pharmacokinetic Modifier) |

Structure

3D Structure of Parent

Properties

CAS No. |

1374784-02-7 |

|---|---|

Molecular Formula |

C16H24Cl3N3O3 |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2 |

InChI Key |

TWBJYCLUHINEDN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research

Retrosynthetic Analysis and Novel Synthetic Routes for Bendamustine (B91647) Hydrochloride Monohydrate

Another innovative approach involves a reductive alkylation using chloroacetic acid and a borane-tetrahydrofuran (B86392) complex to install the critical bis(2-chloroethyl)amino side chain. google.comnih.govnewdrugapprovals.org This method has been highlighted as a crucial step in several modern synthetic schemes. google.comnih.govnewdrugapprovals.org Furthermore, this newer route offers environmental benefits by eliminating the use of hazardous solvents and reagents like chloroform (B151607), ethylene (B1197577) oxide, and sodium sulfide. rsc.org

Alternative starting materials have also been explored to streamline the synthesis. One such approach begins with 2-chloro-5-nitroaniline, which undergoes an acylation reaction with glutaric anhydride, followed by a substitution reaction with an aqueous solution of methylamine. patsnap.com Subsequent cyclization and esterification reactions yield an important intermediate, ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate. patsnap.com This method is noted for its simple route, high yield, and reduced wastewater production. patsnap.com

The table below summarizes some of the key starting materials and their corresponding synthetic approaches.

| Starting Material | Key Synthetic Steps | Advantages |

| N1-methyl-4-nitrobenzene-1,2-diamine | Initial route for bendamustine synthesis. google.com | Foundational method. |

| 2,4-dinitroaniline | A six-step synthesis involving a crucial reductive alkylation with borane-tetrahydrofuran and chloroacetic acid. google.comnewdrugapprovals.orggoogle.com | Established alternative starting material. |

| 2-chloro-5-nitroaniline | Acylation with glutaric anhydride, substitution with methylamine, cyclization, and esterification. patsnap.com | Simple, high yield, less wastewater. patsnap.com |

Exploration of Alternative Synthetic Pathways and Process Optimization

Research into the synthesis of bendamustine has also focused on optimizing existing processes and exploring alternative pathways to enhance industrial viability and product purity. One area of optimization involves the alkylation step to introduce the bis(2-hydroxyethyl)amino group. Instead of the hazardous ethylene oxide, 2-haloethanol in the presence of an organic or inorganic base has been employed. google.com

The subsequent chlorination of the dihydroxy intermediate is another critical step that has been optimized. The use of thionyl chloride in a suitable solvent like chloroform is a common method. google.com Process control at this stage is vital to ensure high purity of the resulting bendamustine ester intermediate. google.com

Hydrolysis of the ester intermediate to the final bendamustine product has also been a focus of optimization. While acidic hydrolysis is common, an improved process utilizes a mild alkaline medium, such as an aqueous solution of lithium hydroxide (B78521) hydrate (B1144303). google.com This method can lead to higher purity of the final product. google.com

Purification of the final bendamustine hydrochloride is crucial to meet pharmaceutical standards. Recrystallization from water is a method used to obtain the monohydrate form. newdrugapprovals.org Other purification techniques involve the use of solvent mixtures like aqueous hydrochloric acid and acetonitrile (B52724) to achieve a chromatographic purity of over 99.8%. google.com

The table below outlines various synthetic intermediates and the reagents used in their conversion, reflecting different optimization strategies.

| Intermediate | Reagent/Condition | Purpose |

| Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Ethylene oxide or 2-haloethanol | Introduction of the bis(2-hydroxyethyl)amino group. google.com |

| 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl ester | Thionyl chloride | Chlorination to form the bis(2-chloroethyl)amino moiety. google.com |

| 4-[1-methyl-5-bis-(2-chloroethyl)-benzimidazolyl-2]butyric acid ethyl ester | Acidic or mild alkaline hydrolysis | Conversion to bendamustine. google.com |

| Crude Bendamustine Hydrochloride | Recrystallization from water or solvent mixtures | Purification to obtain high-purity monohydrate. google.comnewdrugapprovals.org |

Chemical Modification and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The bis(2-chloroethyl)amino group is the primary alkylating moiety of bendamustine, responsible for forming covalent bonds with DNA and inducing cell death. drugbank.com While this group is a common feature in many nitrogen mustard-based chemotherapeutics, its specific placement on the benzimidazole (B57391) ring system of bendamustine contributes to its unique activity profile. nih.gov SAR studies focusing on this part of the molecule are critical for understanding the mechanism of action. However, detailed studies reporting systematic modifications of the bis(2-chloroethyl)amino group and their corresponding effects on cytotoxicity are not extensively documented in the available literature. It is understood that the reactivity of this group is crucial for its therapeutic effect.

The butyric acid side chain acts as a linker between the benzimidazole core and the carboxylic acid group. This part of the molecule influences the physicochemical properties of bendamustine, such as its water solubility. researchgate.net Significant research has been conducted on modifying this linker region, particularly through esterification of the carboxylic acid group, to enhance the cytotoxic potency of bendamustine. nih.gov

A study investigating various esters of bendamustine found that certain derivatives, especially basic esters that are positively charged under physiological conditions, were up to 100 times more effective than the parent compound. nih.gov This increased cytotoxicity was associated with a higher induction of apoptosis and p53 expression. nih.gov The enhanced activity of these ester derivatives is attributed to their pronounced cellular accumulation compared to bendamustine. nih.gov For instance, the pyrrolidinoethyl ester showed significant enrichment in tumor cells. nih.gov

| Derivative Type | Key Finding | Implication for SAR |

| Basic Esters (e.g., pyrrolidinoethyl ester) | Up to 100-fold increased cytotoxicity compared to bendamustine. nih.gov | Positive charge at physiological pH enhances cellular uptake and potency. nih.gov |

| General Ester Derivatives | Increased cellular accumulation compared to the parent compound. nih.gov | Esterification of the carboxylic acid can be a valuable strategy for improving drug delivery and efficacy. nih.gov |

Synthesis of Radiolabeled Bendamustine Hydrochloride Monohydrate for Preclinical Tracing Studies

The synthesis of radiolabeled this compound is a critical step for conducting essential preclinical studies, including absorption, distribution, metabolism, and excretion (ADME) investigations. These studies utilize isotopic labeling to track the molecule within a biological system, providing invaluable data on its pharmacokinetic profile. Carbon-14 ([¹⁴C]) is a commonly chosen isotope for this purpose due to its long half-life and the fact that its incorporation results in a molecule that is chemically identical to the parent drug, ensuring that its biological behavior is representative. openmedscience.comselcia.comopenmedscience.com Preclinical and human mass balance studies have utilized [¹⁴C]-labeled bendamustine to elucidate its metabolic fate. nih.govnih.gov

A plausible and efficient synthetic route for the preparation of [¹⁴C]-Bendamustine hydrochloride monohydrate involves the introduction of the Carbon-14 label at a metabolically stable position within the molecule. The butyric acid side chain is an ideal location for the radiolabel, as it is less likely to be cleaved off during early metabolic processes compared to the nitrogen mustard moiety. This ensures that the radioactive signal accurately traces the core structure of the drug and its primary metabolites throughout the body.

The synthesis can be initiated from a suitable precursor, such as ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, and a radiolabeled building block. A key step is the alkylation of the amino group with a [¹⁴C]-labeled reagent, followed by subsequent chemical transformations to yield the final radiolabeled bendamustine molecule.

Detailed Research Findings:

A strategic approach to the synthesis of [¹⁴C]-Bendamustine hydrochloride monohydrate would involve a multi-step process commencing with a commercially available or readily synthesized key intermediate. The selection of the radiolabeled precursor is paramount for achieving good radiochemical yield and purity. In this proposed synthesis, [¹⁴C]-ethylene oxide serves as the source of the radiolabel.

The synthesis commences with the reaction of ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate with [¹⁴C]-ethylene oxide. This reaction introduces two [¹⁴C]-labeled hydroxyethyl (B10761427) groups onto the amino nitrogen. The subsequent chlorination of the terminal hydroxyl groups is a critical step to form the active nitrogen mustard moiety. This is typically achieved using a chlorinating agent such as thionyl chloride. Finally, hydrolysis of the ethyl ester followed by salt formation with hydrochloric acid and subsequent hydration yields the desired [¹⁴C]-Bendamustine hydrochloride monohydrate.

The purification of the final radiolabeled product is of utmost importance to ensure that the detected radioactivity corresponds solely to the target compound. High-performance liquid chromatography (HPLC) is a standard and effective method for achieving high radiochemical purity. The identity and purity of the synthesized [¹⁴C]-Bendamustine hydrochloride monohydrate would be confirmed by co-elution with an authentic, non-labeled standard, and the specific activity would be determined using liquid scintillation counting.

The following data tables outline the key steps and expected outcomes of this synthetic methodology.

Table 1: Synthesis of Ethyl 4-(5-(bis(2-[¹⁴C]-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

| Step | Starting Material | Reagent | Reaction Conditions | Product | Expected Yield (%) |

| 1 | Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | [¹⁴C]-Ethylene oxide | Acetic acid, 70-80°C | Ethyl 4-(5-(bis(2-[¹⁴C]-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | 75-85 |

Table 2: Synthesis of Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-[¹⁴C]

| Step | Starting Material | Reagent | Reaction Conditions | Product | Expected Yield (%) |

| 2 | Ethyl 4-(5-(bis(2-[¹⁴C]-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Thionyl chloride (SOCl₂) | Dichloromethane (DCM), 0°C to room temperature | Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-[¹⁴C] | 80-90 |

Table 3: Synthesis and Purification of [¹⁴C]-Bendamustine Hydrochloride Monohydrate

| Step | Starting Material | Reagent | Reaction Conditions | Product | Radiochemical Purity (%) |

| 3 | Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-[¹⁴C] | 1. Aqueous HCl 2. Purification by HPLC | 1. Reflux 2. Standard chromatographic conditions | [¹⁴C]-Bendamustine hydrochloride monohydrate | >98 |

Molecular and Cellular Mechanisms of Action Research

DNA Alkylation and Interstrand Cross-linking Mechanisms of Bendamustine (B91647) Hydrochloride Monohydrate

As a bifunctional alkylating agent, bendamustine's primary mode of action involves the formation of covalent bonds with DNA, leading to the creation of interstrand cross-links. patsnap.com These cross-links are critical lesions that physically prevent the separation of the DNA double helix, a process essential for both DNA replication and transcription. patsnap.com The unique structure of bendamustine allows it to form these cross-links more efficiently than some other alkylating agents. patsnap.com This disruption of fundamental cellular processes ultimately halts the proliferation of cancer cells. patsnap.com The interaction is predominantly through covalent binding, specifically alkylation at the N7 position of guanine (B1146940) bases, which plays a dominant role in forming these intra- and interstrand cross-links. nih.gov Non-covalent interactions, such as groove binding and electrostatic binding, play a secondary, supportive role in the drug-DNA interaction. nih.gov

The formation of DNA adducts is a critical step in the cytotoxic mechanism of alkylating agents. While direct comparative studies on the preferential DNA adduct formation of bendamustine hydrochloride monohydrate are not extensively detailed in the provided context, the nature of its interaction with DNA is known to be robust and durable. nih.gov The alkylation process, primarily at the N7 of guanine, leads to the formation of these adducts, which are the precursors to the cytotoxic interstrand cross-links. nih.gov The stability of the bendamustine molecule, conferred in part by its unique benzimidazole (B57391) ring, may contribute to more lasting DNA damage compared to other nitrogen mustards. nih.gov This extensive and durable DNA damage is a hallmark of bendamustine's activity. nih.gov

The formation of interstrand cross-links by this compound directly impedes DNA replication and transcription. patsnap.com By preventing the unwinding of the DNA strands, the cellular machinery responsible for these processes cannot access the genetic template. patsnap.com This leads to a stall in both the synthesis of new DNA and the production of RNA molecules, which are vital for protein synthesis and cellular function. patsnap.com The inability of cancer cells to replicate their DNA prevents them from dividing and proliferating, a key aspect of its anti-tumor effect. patsnap.com

Induction of DNA Damage Response Pathways by this compound

The extensive DNA damage caused by bendamustine triggers a complex cellular response aimed at repairing the lesions. nih.gov This DNA damage response (DDR) is a network of signaling pathways that detect the DNA damage, signal its presence, and promote either repair or, if the damage is too severe, programmed cell death (apoptosis). nih.gov Bendamustine has been shown to activate the DDR through the ATM/Chk2 and ATR/Chk1 pathways. researchgate.net The cell's response to bendamustine-induced damage is concentration-dependent, with lower concentrations leading to a transient G2 cell cycle arrest and efficient DNA repair, while higher concentrations result in an S-phase arrest, aberrant mitosis, and cell death. plos.org

In response to the DNA adducts and cross-links formed by bendamustine, cells activate various DNA repair mechanisms. nih.gov Studies have shown that perturbing the base-excision repair (BER) pathway can sensitize cells to lower concentrations of bendamustine, indicating that BER is one of the mechanisms employed by cells to repair the damage induced by the drug. plos.org The efficiency of these repair mechanisms can determine the ultimate fate of the cell. If the DNA damage is efficiently repaired, the cell may survive. plos.org However, bendamustine is noted for causing extensive and durable DNA damage that can overwhelm the cell's repair capacity. nih.gov

The ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are central to the DNA damage response. researchgate.net In response to the DNA double-strand breaks and other damage induced by bendamustine, the ATM-Chk2 pathway is activated. nih.govnih.gov Research in myeloma cell lines has shown that bendamustine activates the primary DNA-damage signaling kinases ATM and Chk2, but not ATR and Chk1. nih.govnih.gov This activation leads to a G2 cell cycle arrest, providing the cell with time to attempt DNA repair before entering mitosis. nih.govnih.gov The activation of these pathways is a critical step that links the initial DNA damage to downstream cellular outcomes like cell cycle arrest and apoptosis. nih.govnih.gov

Mechanisms of Apoptosis Induction by this compound

When the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. patsnap.comnih.gov Bendamustine induces apoptosis through multiple pathways, making it effective even in cancer cells that may have developed resistance to other chemotherapeutic agents that rely on a single apoptotic pathway. patsnap.com It has been found to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. patsnap.com

The induction of apoptosis is a key component of bendamustine's cytotoxic effect. Studies in various cancer cell lines have demonstrated its ability to induce apoptosis in a dose- and time-dependent manner. nih.govresearchgate.net For instance, in multiple myeloma cell lines, bendamustine was shown to induce apoptosis with cleavage of caspase 3. nih.gov The process is also linked to the activation of the p53 tumor suppressor protein. nih.govnih.gov The activation of p53, through phosphorylation by ATM, can promote the expression of pro-apoptotic proteins and contribute to the inhibition of cell cycle progression. nih.gov Furthermore, bendamustine can induce mitotic catastrophe, a form of cell death that occurs during mitosis due to significant DNA damage, which is particularly effective against rapidly dividing cancer cells. patsnap.com

| Cell Line Type | Key Findings in Apoptosis Induction |

| Myeloma Cell Lines (NCI-H929, OPM-2, RPMI-8226, U266) | Induces apoptosis with an IC50 of 35-65 µg/ml and cleavage of caspase 3. nih.gov |

| B-chronic lymphocytic leukemia (B-CLL) cells | Demonstrates dose- and time-dependent cytotoxicity and induction of apoptosis. nih.govresearchgate.net |

Mitochondrial Pathway Activation (Intrinsic Apoptosis)

This compound has been shown to trigger the intrinsic apoptotic pathway, a process mediated by the mitochondria. patsnap.com Research indicates that its cytotoxicity is associated with the generation of reactive oxygen species and the subsequent activation of the mitochondrial apoptotic machinery. aacrjournals.org This activation occurs irrespective of the p53 status of the cancer cells, highlighting its efficacy in malignancies with p53 alterations. aacrjournals.org

The mechanism involves the upregulation of pro-apoptotic BCL-2 family proteins, specifically PUMA (p53 upregulated modulator of apoptosis) and NOXA. aacrjournals.orgresearchgate.net This leads to the conformational activation of the effector proteins BAX and BAK. aacrjournals.orgresearchgate.net The activation of BAX and BAK results in mitochondrial outer membrane permeabilization, which facilitates the cytosolic release of mitochondrial apoptogenic proteins. aacrjournals.org Among the proteins released are cytochrome c and the apoptosis-inducing factor (AIF). aacrjournals.org In some cancer cell models, such as natural killer/T-cell lymphoma (NKTCL) cells, bendamustine-induced mitochondria-mediated apoptosis is also associated with the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov Studies in chronic lymphocytic leukemia (CLL) cells also point to the intrinsic pathway's involvement through the activation of P53 and PUMA proteins. indexcopernicus.com

| Protein | Role in Bendamustine-Induced Intrinsic Apoptosis | Observed Effect | References |

|---|---|---|---|

| PUMA | Pro-apoptotic BH3-only protein that activates BAX/BAK. | Upregulation | aacrjournals.orgresearchgate.netindexcopernicus.com |

| NOXA | Pro-apoptotic BH3-only protein that neutralizes anti-apoptotic proteins. | Upregulation | aacrjournals.orgresearchgate.net |

| BAX | Pro-apoptotic effector protein that forms pores in the mitochondrial outer membrane. | Conformational Activation | aacrjournals.orgresearchgate.net |

| BAK | Pro-apoptotic effector protein that forms pores in the mitochondrial outer membrane. | Conformational Activation | aacrjournals.orgresearchgate.net |

| Bcl-2 | Anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization. | Down-regulation (in NKTCL cells) | nih.gov |

| Cytochrome c | Released from mitochondria; binds to Apaf-1 to form the apoptosome and activate caspase-9. | Cytosolic Release | aacrjournals.org |

Death Receptor Pathway Involvement (Extrinsic Apoptosis)

In addition to the mitochondrial pathway, research suggests that this compound can also induce apoptosis through the extrinsic, or death receptor, pathway. patsnap.com This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. mdpi.com The ability of bendamustine to activate multiple apoptotic pathways, including both the intrinsic and extrinsic routes, is significant as it may allow the compound to induce apoptosis even in cancer cells that have developed resistance to therapies reliant on a single pathway. patsnap.com Further investigation has suggested the extrinsic pathway is likely involved in the apoptotic process induced by bendamustine in combination with other agents in CLL lymphocytes. indexcopernicus.com

Caspase Cascade Activation and Executioner Functions

The convergence of apoptotic signaling pathways initiated by this compound leads to the activation of the caspase cascade, a family of cysteine proteases that execute the final phases of programmed cell death. aacrjournals.orgabeomics.com The activation of this cascade is a hallmark of bendamustine-induced cell death. nih.gov

Following the activation of the intrinsic pathway, the release of cytochrome c triggers the formation of the apoptosome, which recruits and activates the initiator caspase-9. indexcopernicus.comdovepress.com In NKTCL cells, bendamustine has been shown to activate caspase-9. nih.gov Once activated, initiator caspases cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7. abeomics.com

Numerous studies have demonstrated the activation of executioner caspases by bendamustine. In multiple myeloma cell lines, treatment with bendamustine resulted in the cleavage and activation of caspase-3. nih.govnih.gov Similarly, in NKTCL cells, bendamustine treatment led to the cleavage of caspases 3 and 7. nih.gov The activation of these executioner caspases leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell. nih.gov

| Caspase | Type | Cell Line/Type Studied | References |

|---|---|---|---|

| Caspase-3 | Executioner | Multiple Myeloma, NKTCL, CLL | researchgate.netnih.govnih.govnih.gov |

| Caspase-7 | Executioner | NKTCL | nih.gov |

| Caspase-9 | Initiator | NKTCL, CLL | nih.govindexcopernicus.com |

Induction of Senescence by this compound in Preclinical Models

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage induced by chemotherapy. nih.govpreprints.org While apoptosis is a primary outcome of bendamustine treatment, senescence represents an alternative cell fate. nih.gov When DNA damage is extensive and cannot be repaired, cells may be directed towards apoptosis or senescence. nih.gov

Bendamustine's mechanism of action, which includes the induction of significant DNA damage and mitotic catastrophe, creates conditions that can lead to a senescent phenotype. nih.gov Mitotic catastrophe is a form of cell death that occurs during or after flawed mitosis. nih.gov In instances where cells, particularly those with defective checkpoint regulation (e.g., mutated TP53), enter mitosis with substantial DNA damage, they may undergo apoptosis, necrosis, or enter a state of senescence following the aberrant mitotic event. nih.gov This suggests that for some cancer cells, particularly those with certain genetic backgrounds, bendamustine treatment may result in the induction of a stable growth arrest characteristic of senescence. nih.gov

Autophagy Modulation by this compound

Autophagy is a cellular process for the degradation and recycling of cellular components, which can play a dual role in cancer, either promoting survival or contributing to cell death. nih.govyoutube.com Research into the effects of bendamustine on this pathway has been conducted. In a study involving T-cell acute lymphoblastic leukemia (T-ALL), a novel compound that combines the nitrogen mustard group of bendamustine with the hydroxamic acid group of vorinostat, known as NL-101, was found to induce autophagy. nih.gov

However, the same research noted that this compound, when used alone, failed to induce autophagy in the T-ALL cell lines tested. nih.gov This finding suggests that the induction of autophagy is not a general characteristic of bendamustine's mechanism of action but may be a specific trait of certain derivatives like NL-101. nih.gov Therefore, in the preclinical models examined, bendamustine itself does not appear to be a significant modulator of the autophagic process.

Interference with Mitotic Spindle Formation and Cell Cycle Progression

This compound significantly impacts cell cycle progression, primarily by activating DNA damage checkpoints. nih.govnih.gov Its action as a DNA alkylating agent causes damage that, if unrepaired, can prevent cells from proceeding through mitosis. patsnap.comnih.gov This interference with the cell cycle is a key component of its antitumor activity. nih.gov

The cellular response to bendamustine-induced DNA damage involves the inhibition of genes responsible for mitotic checkpoints. nih.gov This disruption can lead to a phenomenon known as mitotic catastrophe, where cells with significant DNA damage attempt to undergo mitosis, leading to aberrant cell division and ultimately cell death. patsnap.comnih.gov This mechanism of inducing cell death by bypassing a functional apoptotic pathway may contribute to bendamustine's activity in chemoresistant cancers. nih.gov The effect of bendamustine on cell cycle checkpoints has been observed to be concentration-dependent in some cell lines. nih.govplos.org

G2/M Phase Arrest Induction

A prominent effect of this compound on the cell cycle is the induction of arrest in the G2/M phase. nih.gov This checkpoint prevents cells with damaged DNA from entering mitosis. nih.gov In various cancer cell lines, treatment with bendamustine leads to a significant accumulation of cells in the G2/M phase. nih.govnih.gov

In multiple myeloma cell lines, bendamustine concentrations of 10–30 μg/ml were shown to cause G2 arrest. nih.govnih.gov The molecular mechanism underlying this arrest involves the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling pathway. nih.govnih.gov Activated ATM and Chk2 lead to the degradation of the Cdc25A phosphatase, which in turn results in the inhibitory phosphorylation of Cdc2 (also known as Cdk1) at the Tyr15 residue. nih.govnih.gov This inhibition of Cdc2, a key regulator of the G2 to M transition, is a hallmark of G2 arrest and is accompanied by increased levels of Cyclin B. nih.gov Additionally, the activation of p53 and the subsequent upregulation of p21 can further promote Cdc2 inhibition. nih.govnih.gov In NKTCL cells, G2/M arrest was also observed, along with the upregulation of phosphorylated cdc2 and cdc25c. nih.gov Research in HeLa cells has shown this effect can be dose-dependent, with lower concentrations of bendamustine inducing a G2 arrest, while higher concentrations lead to an S-phase arrest. plos.org

| Cell Line | Bendamustine Concentration | Key Molecular Events | References |

|---|---|---|---|

| Multiple Myeloma (NCI-H929, RPMI-8226, etc.) | 10-30 µg/ml | Activation of ATM/Chk2; Degradation of Cdc25A; Inhibitory phosphorylation of Cdc2 (Tyr15); Increased Cyclin B levels; p53 activation. | nih.govnih.gov |

| NKTCL | Not specified | Downregulation of Cyclin B1; Upregulation of p-cdc2, p-cdc25c, p-P53. | nih.gov |

| HeLa, BXPC3, MCF7, OVCAR 5 | 50 µM (adherent cells) | Transient G2 arrest. (Higher concentrations, e.g., 200 µM, induced S-phase arrest). | plos.org |

| U2932 (lymphoblast) | 10 µM | G2 arrest. (Higher concentration, 50 µM, induced S-phase arrest). | plos.org |

Tubulin Polymerization Inhibition Studies

The investigation into whether bendamustine directly inhibits tubulin polymerization, a mechanism employed by antimitotic agents like vinca (B1221190) alkaloids and taxanes, has been a subject of scientific inquiry. Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. researchgate.net Disruption of microtubule dynamics can arrest cells in mitosis and lead to cell death. researchgate.net

While bendamustine’s chemical structure contains a benzimidazole ring, a feature found in some compounds known to bind tubulin (e.g., nocodazole), there is a lack of direct evidence to classify bendamustine itself as a potent tubulin polymerization inhibitor. frontiersin.org Instead, its clinical and preclinical efficacy is often enhanced when used in combination with drugs that are established microtubule inhibitors. For instance, bendamustine is part of effective combination therapies that include agents specifically designed to disrupt microtubule function. mdpi.com In these regimens, the partner drug is responsible for the anti-tubulin activity. One example is the combination of bendamustine with polatuzumab vedotin, an antibody-drug conjugate that delivers the potent microtubule inhibitor monomethyl auristatin E (MMAE) directly to B-cells. mdpi.com

The table below summarizes findings from studies where bendamustine was used in conjunction with microtubule-targeting agents.

| Combination Agent | Agent's Mechanism | Cell/Disease Type | Observed Interaction |

| Polatuzumab Vedotin | Antibody-drug conjugate delivering the microtubule inhibitor MMAE | Diffuse Large B-cell Lymphoma (DLBCL) | Enhanced therapeutic efficacy |

| Vinorelbine | Tubulin polymerization inhibitor | Hodgkin's Lymphoma | Effective as induction chemotherapy |

Induction of Mitotic Catastrophe

A significant mechanism contributing to the cytotoxicity of bendamustine is the induction of mitotic catastrophe. researchgate.netnih.gov This process is a form of cell death that occurs during or after a faulty mitosis, triggered by a combination of extensive DNA damage and the failure of cell cycle checkpoints to halt progression. nih.govnih.gov

Bendamustine induces severe and durable DNA damage, including both intra-strand and inter-strand cross-links. researchgate.net This level of damage activates DNA damage response pathways and mitotic checkpoints. researchgate.nethematologyandoncology.net However, the damage is often too extensive for the cell to repair effectively. nih.gov This leads to the inhibition of mitotic checkpoints and an attempt to proceed through mitosis with damaged chromosomes, resulting in aberrant chromosome segregation, formation of micronuclei, and ultimately, cell death through mitotic catastrophe. nih.govnih.gov This pathway is distinct from apoptosis and is particularly important for the efficacy of bendamustine in tumor cells that may have defective apoptotic pathways. nih.govnih.gov Studies in various cancer cell lines have demonstrated that exposure to bendamustine leads to G2/M phase cell cycle arrest followed by mitotic catastrophe. nih.govnih.gov

The following table details research findings on bendamustine-induced mitotic catastrophe.

| Cell Line(s) | Cancer Type | Key Research Findings |

| HeLa Cells | Cervical Cancer | High concentrations of bendamustine arrested cells in S phase, leading to aberrant mitosis and cell death. nih.gov |

| NKTCL Cells | NK/T Cell Lymphoma | Bendamustine caused G2/M phase arrest and apoptosis, linked to activation of the DNA damage response. nih.gov |

| Multiple Myeloma Cells | Multiple Myeloma | Bendamustine induces G2 cell cycle arrest through the ATM-Chk2-Cdc2 pathway. nih.gov |

| Various Hematologic Malignancies | Lymphoma, Leukemia | The mechanism involves inhibition of mitotic checkpoints and initiation of a p53-dependent DNA-damage stress response, leading to mitotic catastrophe and apoptosis. nih.gov |

Investigation of Non-DNA Targeted Mechanisms

Beyond its direct action on DNA, research has explored other cellular mechanisms that contribute to the cytotoxic effects of this compound. These non-DNA targeted actions involve interactions with key cellular proteins and the induction of metabolic and oxidative stress.

Interaction with Protein Targets (e.g., PARP, HDAC)

Bendamustine's activity is significantly influenced by its interplay with cellular protein networks, particularly those involved in DNA repair and gene expression, such as Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).

PARP: PARP enzymes are crucial for repairing single-strand DNA breaks. researchgate.net When these breaks are not repaired, they can become more lethal double-strand breaks during DNA replication. researchgate.net Bendamustine does not directly inhibit the PARP enzyme; rather, it causes DNA damage that activates PARP. The subsequent cleavage of PARP is a well-known hallmark of apoptosis, a downstream consequence of bendamustine's action. nih.gov The therapeutic potential lies in combining bendamustine with PARP inhibitors. This combination creates a synthetic lethality scenario where bendamustine induces DNA damage, and the PARP inhibitor prevents its repair, leading to an accumulation of catastrophic DNA damage and enhanced cell death. nih.govyoutube.com

HDACs: Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. mdpi.com HDAC inhibitors are a class of drugs that promote a more open chromatin structure, altering the expression of genes involved in cell cycle arrest and apoptosis. nih.govyoutube.com There is no evidence that bendamustine directly inhibits HDACs. However, preclinical studies have demonstrated a synergistic interaction when bendamustine is combined with HDAC inhibitors. This combination can significantly enhance the DNA damage response and induction of mitotic catastrophe in cancer cells. nih.gov

The table below summarizes research on the synergistic effects of bendamustine with PARP and HDAC inhibitors.

| Target Protein | Inhibitor Class | Cancer Type | Key Findings of Combination Therapy |

| PARP | PARP Inhibitors | Various Cancers | Synergistic cytotoxicity by preventing the repair of bendamustine-induced DNA damage. |

| HDAC | HDAC Inhibitors | Multiple Myeloma, Lymphoma | Enhanced DNA damage response, apoptosis, and mitotic catastrophe. |

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A key non-DNA targeted mechanism of bendamustine is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. nih.gov

Multiple studies have demonstrated that bendamustine's cytotoxicity is mediated, at least in part, by the generation of ROS. nih.gov This increase in intracellular ROS levels triggers the intrinsic pathway of apoptosis. This mechanism appears to be particularly crucial for the drug's effectiveness in cancer cells that are resistant to other chemotherapies due to mutations in the p53 tumor suppressor gene. The induction of ROS by bendamustine contributes to its ability to activate the mitochondrial apoptotic machinery independently of p53 status.

Depletion of Adenosine (B11128) Triphosphate (ATP)

Recent research has uncovered another non-apoptotic mechanism of bendamustine: the rapid and potent depletion of intracellular adenosine triphosphate (ATP). hematologyandoncology.net ATP is the primary energy currency of the cell, essential for virtually all cellular processes.

This ATP depletion appears to occur independently of the apoptotic process and may serve to weaken cancer cells, rendering them more susceptible to cell death via a "metabolic shutdown". hematologyandoncology.net The exact mechanism by which bendamustine depletes ATP is not fully understood, but it is hypothesized to be linked to its effects on mitochondria. hematologyandoncology.net Since many of bendamustine's other actions, such as ROS generation, converge on the mitochondria, it is suggested that the metabolic equilibrium of the cell may be a direct or indirect target of the drug. hematologyandoncology.net This disruption of cellular energetics represents a distinct aspect of its multifaceted mode of action.

| Mechanism | Effect | Hypothesized Consequence |

| ATP Depletion | Potent and rapid reduction in cellular ATP levels. hematologyandoncology.net | Weakens cells, making them more susceptible to nonapoptotic cell death through metabolic shutdown. hematologyandoncology.net |

Preclinical Pharmacological Investigations in Vitro and Animal Models

Absorption and Distribution Studies in Preclinical Models

Preclinical studies have begun to elucidate the specific transport mechanisms governing the entry of bendamustine (B91647) into cancer cells. Research has identified the human organic anion transporter 3 (OAT3), a member of the solute carrier (SLC) superfamily, as a key facilitator of bendamustine uptake. In vitro experiments using human embryonic kidney-293 cells stably transfected to express various organic anion transporters demonstrated that bendamustine exclusively interacts with and is transported by OAT3. This interaction is significant, as further investigation revealed high expression of OAT3 in both lymphoma cell lines and primary chronic lymphocytic leukemia (CLL) cells. The OAT3-mediated accumulation of bendamustine within these malignant cells was directly associated with reduced cell proliferation and an increased rate of apoptosis. This suggests that the expression of OAT3 in lymphoma cells may contribute to the high efficacy of bendamustine in treating malignancies like CLL.

The table below summarizes the inhibitory effects of bendamustine and related compounds on different organic anion transporters, highlighting the selectivity of bendamustine for OAT3.

| Compound | OAT1 Inhibition | OAT3 Inhibition | OAT4 Inhibition |

| Bendamustine | No significant effect | Reduced uptake to 14.3% of control | No significant effect |

| Chlorambucil (B1668637) | Reduced uptake to 14.6% of control | Reduced uptake to 16.3% of control | Reduced uptake to 66.0% of control |

| Melphalan | No significant effect | No significant effect | No significant effect |

This table illustrates the percentage of substrate uptake remaining after the introduction of the compound, with lower percentages indicating stronger inhibition.

While influx mechanisms are being identified, the specific role of efflux transporters, such as ATP-binding cassette (ABC) transporters, in actively removing bendamustine from cancer cells is an area requiring further preclinical investigation.

Animal studies utilizing radiolabeled bendamustine have provided insights into its distribution throughout the body. Following intravenous administration of ¹⁴C-bendamustine to mice, whole-body autoradiography revealed an extremely uneven distribution of radioactivity. A significant and selective uptake of bendamustine-derived radioactivity was observed in the liver and kidney shortly after administration. researchgate.net At 5 minutes post-dosing, the concentration of the radiolabel in the liver and kidney was an order of magnitude higher than in other tissues such as the lungs, heart, spleen, and muscle. researchgate.net Notably, the brain remained free of the radiolabel at all investigated time points, suggesting limited penetration of the blood-brain barrier. researchgate.net

Pharmacokinetic data from various preclinical species, including mice, rats, rabbits, dogs, and monkeys, have been used to develop compartmental models describing the disposition of bendamustine. researchgate.netnih.gov These models are essential for understanding the drug's movement between different theoretical compartments in the body, such as the central compartment (blood and highly perfused organs) and peripheral compartments (tissues). mhmedical.com A three-compartment open population pharmacokinetic model has been used to describe the plasma concentration of bendamustine in adult patients, which declines in a triphasic manner. nih.gov Preclinical pharmacokinetic parameters from animal studies are crucial for developing such models and for predicting human pharmacokinetics using allometric scaling. researchgate.netnih.gov For instance, the steady-state volume of distribution (Vss) has been successfully predicted in humans based on data from multiple animal species. researchgate.netnih.gov

Biotransformation and Metabolism Pathways of Bendamustine Hydrochloride Monohydrate

This compound undergoes extensive metabolism through multiple pathways, including hydrolysis, oxidation, and conjugation. nih.gov The primary route of metabolism is hydrolysis, which occurs non-enzymatically. nih.govnih.gov

While hydrolysis is the main metabolic pathway, hepatic metabolism, specifically oxidation via the cytochrome P450 (CYP) enzyme system, plays a role in the formation of key active metabolites. nih.govnih.govnih.gov In vitro studies using human liver microsomes have identified CYP1A2 as the prominent enzyme responsible for the oxidative metabolism of bendamustine. researchgate.net The rate of formation of the two primary oxidative metabolites, M3 and M4, showed a strong correlation with CYP1A2 activity. researchgate.net This indicates that the hepatic CYP1A2 oxidative pathway is a minor but important route for the biotransformation of bendamustine. nih.govmedscape.com The involvement of CYP1A2 suggests a potential for drug-drug interactions with inhibitors or inducers of this enzyme. nih.govclinicaltrials.gov

The metabolism of bendamustine results in the formation of both inactive and active metabolites. nih.govnih.gov

Inactive Metabolites (HP1 and HP2): The principal metabolic pathway for bendamustine is hydrolysis, leading to the formation of monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.govmedscape.com These metabolites have little to no cytotoxic activity and are considered inactive. nih.govnih.gov

The table below provides a summary of the key metabolites of bendamustine.

| Metabolite | Formation Pathway | Relative Plasma Concentration (vs. Bendamustine) | Cytotoxic Activity |

| HP1 (monohydroxy-bendamustine) | Hydrolysis | - | Inactive/Low |

| HP2 (dihydroxy-bendamustine) | Hydrolysis | Low | Inactive/Low |

| M3 (γ-hydroxybendamustine) | CYP1A2 Oxidation | ~ 1/10 | Active |

| M4 (N-desmethyl-bendamustine) | CYP1A2 Oxidation | ~ 1/100 | Active |

In addition to hydrolysis and oxidation, bendamustine and its metabolites can undergo Phase II conjugation reactions. nih.gov Glucuronidation is a major Phase II pathway where a glucuronic acid moiety is attached to a substrate, increasing its water solubility and facilitating its excretion. While hydrolysis is the primary metabolic route for bendamustine, preclinical studies in rats have shown the generation of Phase II metabolites, including glucuronide conjugates. researchgate.net Further analysis of human urine has identified a wide range of metabolites, indicating that bendamustine undergoes various conjugation reactions. These include cysteine conjugation and subsequent biotransformation to mercapturic acid derivatives. The range of metabolic reactions, including conjugation, observed in preclinical rat models appears to be qualitatively similar to the processes in humans.

Excretion Routes and Clearance Mechanisms in Animal Models

Preclinical studies in various animal models have been conducted to elucidate the excretion pathways and clearance mechanisms of bendamustine. Following the administration of radiolabeled bendamustine, a significant portion of the drug is recovered in the excreta, primarily through feces, suggesting that biliary excretion is a major route of elimination in these species. fda.govresearchgate.netthieme-connect.com

In mice, rats, and dogs, bendamustine undergoes biliary excretion, with approximately 90% of the administered dose being recovered in the feces. researchgate.netthieme-connect.com A mass balance study in rats showed a recovery of approximately 50% of radioactivity in feces and 37% in urine. fda.gov Across different preclinical species, the total recovery of radiolabeled bendamustine in excreta ranges from 76% to 90%, with notable variability between urinary and fecal routes. nih.gov For instance, urinary excretion has been reported to account for 20-50% of the dose, while fecal excretion has accounted for 25-70%. nih.gov

Tissue distribution studies in mice administered [¹⁴C]bendamustine revealed that the highest concentrations of radioactivity were in the liver and kidneys. fda.govnih.gov This finding is consistent with the significant roles these organs play in the metabolism and clearance of the compound and its metabolites. nih.gov The clearance of bendamustine in animal models is relatively rapid, with an apparent terminal half-life observed in one study ranging from 0.14 to 0.36 hours. fda.gov

| Animal Model | Primary Excretion Route | Total Recovery in Excreta | Reference |

|---|---|---|---|

| Mice | Fecal (Biliary) | ~90% | researchgate.netthieme-connect.com |

| Rats | Fecal and Urinary | ~87% (~50% feces, ~37% urine) | fda.gov |

| Dogs | Fecal (Biliary) | ~90% | researchgate.netthieme-connect.com |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

Preclinical pharmacokinetic-pharmacodynamic (PK/PD) modeling for bendamustine aims to establish a quantitative relationship between drug exposure and its biological effects. In vitro and ex vivo studies suggest that the maximum plasma concentration (Cmax) is a critical determinant of bendamustine's activity. nih.gov Elevated plasma concentrations appear to be more significant for inducing apoptosis than the duration of exposure. nih.gov While a clear exposure-efficacy relationship has not been definitively established in broader analyses, preclinical models provide insight into concentration- and time-dependent effects at the cellular level. nih.govnih.gov

In vitro studies have consistently demonstrated that the biological effects of bendamustine are concentration-dependent. The compound induces apoptosis in B-chronic lymphocytic leukemia (B-CLL) cells in a dose-dependent manner. nih.govnih.gov In one study, cytotoxicity in B-CLL cells after 48 hours of exposure ranged from 30.4% to 94.8% as the bendamustine concentration increased from 1 µg/mL to 50 µg/mL. nih.gov

Similar concentration-dependent effects have been observed in Hodgkin lymphoma (HL) cell lines. Bendamustine exhibits a significant antiproliferative effect, with an IC50 (the concentration causing 50% inhibition of cell growth) between 25-50 µmol/L at 48 hours. asco.org Furthermore, the drug's ability to inhibit cancer cell colony formation, a measure of self-renewal capacity, also occurs in a concentration-dependent manner. Notably, the suppression of secondary colony formation, which is indicative of an effect on clonogenic precursors, was achieved at significantly lower concentrations (IC50: 3.1-15.0 µmol/L) than those required to inhibit primary colony formation (IC50: 17-38 µmol/L). asco.org

| Cell Type | Endpoint | Concentration | Effect | Reference |

|---|---|---|---|---|

| B-CLL (untreated patients) | Cytotoxicity (LD50) | 7.3 µg/mL | 50% lethal dose | nih.gov |

| B-CLL (pretreated patients) | Cytotoxicity (LD50) | 4.4 µg/mL | 50% lethal dose | nih.gov |

| Hodgkin Lymphoma Cell Lines | Proliferation (IC50) | 25-50 µmol/L | 50% inhibition at 48 hrs | asco.org |

| Hodgkin Lymphoma Cell Lines | Apoptosis | <100 µmol/L | >50% of cells show Annexin-V binding at 24 hrs | asco.org |

| Hodgkin Lymphoma Cell Lines | Primary Colony Formation (IC50) | 17-38 µmol/L | 50% inhibition after 24 hr exposure | asco.org |

| Hodgkin Lymphoma Cell Lines | Secondary Colony Formation (IC50) | 3.1-15.0 µmol/L | 50% inhibition after 24 hr exposure | asco.org |

The cellular responses to bendamustine are also time-dependent. In vitro studies show that bendamustine's ability to induce apoptosis increases with the duration of exposure. nih.govnih.gov In Hodgkin lymphoma cell lines, following a 24-hour exposure, at least 50% of cells showed signs of apoptosis (Annexin-V binding); this proportion increased to 70-90% at longer time points of 48 to 72 hours. asco.org

Bendamustine also affects cell cycle progression in a time-dependent manner. Exposure to the drug can lead to an accumulation of cells in the G2/M phase of the cell cycle. asco.org In all tested Hodgkin lymphoma cell lines, exposure to a concentration of 25 µmol/L resulted in over 50% of cells accumulating in the G2/M phase, accompanied by the presence of tetraploid nuclei, which is indicative of mitotic defects. asco.org

Investigation of Drug-Drug Interactions at a Molecular Level in Preclinical Systems

Preclinical investigations into drug-drug interactions have focused on bendamustine's potential to modulate drug-metabolizing enzymes and transport proteins at a molecular level.

In vitro studies have been conducted to assess the potential of bendamustine to inhibit or induce major CYP450 enzymes. These studies, using human liver microsomes and primary cultures of human hepatocytes, have shown that bendamustine has a low potential to affect drug metabolism via these enzymes. nih.govglobalrph.com Specifically, bendamustine did not induce the metabolism of a wide range of CYP enzymes and did not inhibit the activity of key isoenzymes at clinically relevant concentrations. nih.govglobalrph.com This suggests a low likelihood of clinically significant drug-drug interactions when bendamustine is co-administered with substrates, inhibitors, or inducers of these enzymes. nih.govnih.gov

| Enzyme | Interaction Type | Bendamustine Concentration | Result | Reference |

|---|---|---|---|---|

| CYP1A2, CYP2C9/10, CYP2D6, CYP2E1, CYP3A4/5 | Inhibition | Up to 200 µM | No inhibition observed | nih.gov |

| CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, CYP3A4/5 | Induction | Up to 100 µM | No induction observed | nih.govglobalrph.com |

Drug transport proteins such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) are critical mediators of multidrug resistance in cancer by actively effluxing therapeutic agents from cells. oaepublish.com Based on the available preclinical research data, there are no specific studies indicating that this compound acts as a substrate, inhibitor, or inducer of P-glycoprotein or BCRP.

Molecular Mechanisms of Resistance and Sensitivity Research

Acquired Resistance Mechanisms to Bendamustine (B91647) Hydrochloride Monohydrate

Acquired resistance develops in cancer cells following exposure to bendamustine hydrochloride monohydrate. This process involves the selection and expansion of cell populations that have developed molecular alterations enabling them to survive the drug's cytotoxic effects.

A common mechanism of acquired resistance to DNA-damaging agents is the upregulation of enzymes involved in DNA repair. mdpi.com Following initial treatment with bendamustine, cancer cells can adapt by increasing the expression of proteins that repair the specific types of DNA lesions it creates. While bendamustine's efficacy is not strongly affected by the MGMT enzyme, prolonged exposure could theoretically lead to the upregulation of other repair pathways. aacrjournals.org

Of particular relevance are the AlkB homolog (AlkBH) enzymes, which are involved in the direct reversal of alkylation damage. oaes.cc Increased expression of enzymes like ALKBH2 and ALKBH3 has been linked to resistance to other alkylating agents and could plausibly contribute to acquired bendamustine resistance. oaes.ccnih.gov By enhancing their capacity to repair DNA adducts, tumor cells can more effectively mitigate the damage caused by subsequent treatments, leading to clinical resistance. oaes.cc

Table 3: Key DNA Repair Enzymes and Potential Role in Acquired Bendamustine Resistance

| Enzyme/Pathway | Function | Relevance to Bendamustine Resistance |

| Base Excision Repair (BER) | Repairs single-strand breaks and base lesions. aacrjournals.org | Bendamustine activates this pathway; upregulation of key BER enzymes could enhance repair and confer resistance. aacrjournals.org |

| O6-methylguanine-DNA methyltransferase (MGMT) | Removes alkyl groups from the O6 position of guanine (B1146940). oaes.cc | Bendamustine's action is largely independent of this enzyme, so its upregulation is not considered a primary mechanism of resistance. aacrjournals.org |

| AlkB Homologs (e.g., ALKBH2, ALKBH3) | Repair alkylated DNA bases through oxidative demethylation. oaes.cc | Upregulation is a known resistance mechanism for other alkylating agents; this could be a potential mechanism of acquired resistance to bendamustine. oaes.ccnih.gov |

DNA damage checkpoints are cellular surveillance systems that arrest the cell cycle to provide time for DNA repair before the damage becomes permanent during replication or mitosis. nih.gov Bendamustine treatment activates these checkpoints, particularly the ATM-Chk2 pathway, leading to G2/M arrest. nih.gov

While this initial arrest is part of the drug's mechanism, alterations that enhance or prolong this checkpoint can contribute to acquired resistance. For example, cancer cells could acquire mutations that make the checkpoint signaling more robust, allowing for a more prolonged cell cycle arrest. nih.gov This extended timeframe gives the upregulated DNA repair enzymes (as described in 5.2.1) a greater opportunity to repair the bendamustine-induced DNA damage. nih.govresearchgate.net Once the DNA is sufficiently repaired, the cell can resume proliferation, having effectively survived the treatment. Conversely, because bendamustine can also work by inhibiting mitotic checkpoints and causing mitotic catastrophe, alterations that fundamentally change how these checkpoints function could also be selected for during the development of resistance. nih.govaacrjournals.org

Epigenetic Modifications Contributing to Resistance

Epigenetic alterations, which modify gene expression without changing the DNA sequence, are pivotal in the development of resistance to chemotherapeutic agents, including bendamustine. These modifications can impact various cellular processes such as DNA repair, cell death pathways, and drug metabolism, ultimately leading to treatment failure. The primary epigenetic mechanisms implicated in chemoresistance are DNA methylation and histone modifications.

DNA Methylation:

A key epigenetic mechanism in drug resistance is the methylation of CpG islands in the promoter regions of genes. nih.gov Hypermethylation typically results in the silencing of tumor suppressor genes, which can contribute to the survival of cancer cells following DNA damage induced by bendamustine. For instance, the silencing of genes involved in pro-apoptotic pathways or DNA repair can render cancer cells less susceptible to the cytotoxic effects of the drug. Conversely, hypomethylation can lead to the activation of oncogenes that promote cell survival and proliferation, further contributing to a resistant phenotype. nih.gov While this is a well-established mechanism of chemoresistance, specific genes that are epigenetically silenced or activated to confer resistance to this compound in preclinical models are still an area of active investigation.

Histone Modifications:

The modification of histone proteins, such as acetylation, methylation, and phosphorylation, plays a crucial role in regulating chromatin structure and gene expression. nih.gov Dysregulation of the enzymes responsible for these modifications, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs), is frequently observed in cancer and can contribute to drug resistance. For example, alterations in histone acetylation can affect the expression of genes involved in cell cycle control and apoptosis, thereby influencing the sensitivity of cancer cells to DNA-damaging agents like bendamustine. Preclinical studies have shown that targeting these epigenetic modifiers can be a promising strategy to overcome drug resistance. researchgate.net

Table 1: Epigenetic Modifications and Their Potential Role in Bendamustine Resistance

| Epigenetic Mechanism | Alteration in Resistant Cells | Potential Consequence for Bendamustine Efficacy |

|---|---|---|

| DNA Methylation | Hypermethylation of tumor suppressor gene promoters. | Decreased expression of pro-apoptotic or DNA repair genes, leading to cell survival. |

| Hypomethylation of oncogene promoters. | Increased expression of anti-apoptotic or cell cycle progression genes, promoting resistance. | |

| Histone Acetylation | Decreased histone acetylation (hypoacetylation). | Condensation of chromatin, leading to transcriptional repression of tumor suppressor genes. |

| Histone Methylation | Altered patterns of histone methylation (e.g., H3K27me3). | Silencing of genes that sensitize cells to DNA damage. |

Microenvironmental Factors Influencing Resistance Development

The tumor microenvironment (TME) is a complex and dynamic network of non-malignant cells, extracellular matrix (ECM), and soluble factors that significantly influences tumor progression and response to therapy. The interaction between cancer cells and their microenvironment can foster the development of drug resistance, including to bendamustine.

Stromal Cell Interactions:

Cancer-associated fibroblasts (CAFs) are a prominent component of the TME and are known to contribute to chemoresistance. CAFs can protect cancer cells from drug-induced apoptosis through the secretion of growth factors, cytokines, and chemokines. This paracrine signaling can activate pro-survival pathways in cancer cells, thereby diminishing the efficacy of cytotoxic agents. While direct evidence in the context of bendamustine is emerging, the established role of stromal cells in protecting various hematological malignancies from other chemotherapeutics suggests a similar protective effect against bendamustine.

Hypoxia:

Solid tumors and even niches within the bone marrow in hematological malignancies often exhibit regions of low oxygen tension, or hypoxia. nih.gov Hypoxia is a well-established driver of tumor progression and therapy resistance. mdpi.com Hypoxic conditions can induce a more aggressive and treatment-refractory cancer cell phenotype. researchgate.net Furthermore, hypoxia can limit the efficacy of DNA-damaging agents by reducing the generation of reactive oxygen species (ROS), which are often required for the full cytotoxic effect of these drugs. The direct impact of hypoxia on the sensitivity of cancer cells to bendamustine in preclinical models is an area that warrants further investigation.

Table 2: Microenvironmental Factors and Their Potential Impact on Bendamustine Resistance

| Microenvironmental Factor | Mechanism of Resistance | Potential Impact on Bendamustine Therapy |

|---|---|---|

| Cancer-Associated Fibroblasts (CAFs) | Secretion of pro-survival growth factors and cytokines. | Activation of anti-apoptotic pathways in cancer cells, reducing drug efficacy. |

| Extracellular Matrix (ECM) | Physical barrier to drug penetration. | Reduced concentration of bendamustine reaching the cancer cells. |

| Hypoxia | Induction of a more aggressive cancer phenotype. | Decreased sensitivity to DNA damage-induced cell death. |

Biomarkers of Sensitivity and Resistance in Preclinical Models

The identification of reliable biomarkers is crucial for predicting patient response to bendamustine and for the development of personalized treatment strategies. Preclinical models are instrumental in discovering and validating such biomarkers.

Genomic and Transcriptomic Signatures

Genomic and transcriptomic profiling of cancer cell lines and patient-derived xenografts can reveal molecular signatures associated with sensitivity or resistance to bendamustine.

Gene Expression Profiling:

Studies utilizing gene expression profiling have sought to identify resistance gene signatures (REGS) for bendamustine in various hematological malignancies. For example, in preclinical models of diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM), specific gene expression patterns have been correlated with the cellular response to bendamustine. nih.gov In DLBCL, a germinal center B-cell-like (GCB) subtype has been associated with a lower probability of bendamustine resistance. nih.gov

Mutational Status:

The mutational status of key genes, particularly those involved in DNA repair and apoptosis, can significantly influence the sensitivity to DNA-damaging agents. For instance, mutations in the tumor suppressor gene TP53 are often associated with resistance to chemotherapy. Comprehensive genomic analyses, including whole-exome sequencing, of preclinical models can help to identify specific mutations that confer resistance to bendamustine. nih.gov

Proteomic and Metabolomic Markers

Proteomic and metabolomic approaches provide a functional readout of the cellular state and can uncover biomarkers that are not apparent at the genomic or transcriptomic level.

Proteomic Profiling:

Mass spectrometry-based proteomics can be employed to identify proteins and signaling pathways that are differentially regulated in bendamustine-sensitive versus -resistant cells. This can reveal key drivers of resistance and potential therapeutic targets. While specific proteomic biomarkers for bendamustine are still under investigation, general mechanisms of chemoresistance, such as the upregulation of anti-apoptotic proteins (e.g., BCL2 family members) or drug efflux pumps, are likely to be relevant.

Metabolomic Analysis:

Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic reprogramming that occurs in cancer cells and how this contributes to drug resistance. Alterations in metabolic pathways, such as glycolysis or glutamine metabolism, can provide cancer cells with the energy and building blocks needed to survive chemotherapy-induced stress. Identifying specific metabolic signatures associated with bendamustine resistance could lead to the development of novel therapeutic strategies that target these metabolic vulnerabilities.

Strategies to Overcome Resistance in Preclinical Models

Overcoming drug resistance is a major goal in cancer therapy. Preclinical research is focused on developing strategies to re-sensitize resistant tumors to treatment.

Molecular Targeting of Resistance Pathways

A promising strategy to overcome bendamustine resistance is to co-administer it with agents that target the specific molecular pathways driving the resistant phenotype.

Targeting DNA Damage Response (DDR) Pathways:

Bendamustine exerts its cytotoxic effects by inducing DNA damage. researchgate.net Cancer cells can develop resistance by upregulating DNA repair pathways. nih.govmdpi.com Therefore, inhibiting key components of the DDR pathway, such as PARP, ATM, or ATR, is a rational approach to enhance the efficacy of bendamustine and overcome resistance. mdpi.comnih.gov Preclinical studies have shown that combining DNA-damaging agents with DDR inhibitors can lead to synthetic lethality in cancer cells. nih.gov Bendamustine has been shown to activate a base excision DNA repair pathway, which differentiates it from other alkylating agents and may present unique opportunities for targeted combination therapies. mdpi.com

Table 3: Potential Strategies to Overcome Bendamustine Resistance in Preclinical Models

| Therapeutic Strategy | Molecular Target | Rationale |

|---|---|---|

| Combination with DDR Inhibitors | PARP, ATM, ATR | Blockade of DNA repair pathways to enhance bendamustine-induced DNA damage and cell death. |

| Targeting Anti-Apoptotic Proteins | BCL2, MCL1 | Inhibition of pro-survival proteins to lower the threshold for apoptosis induction by bendamustine. |

| Epigenetic Modulation | HDACs, DNMTs | Re-expression of silenced tumor suppressor genes to restore sensitivity to chemotherapy. |

Combination Strategies with Other Molecularly Targeted Agents

Research into overcoming resistance to bendamustine has increasingly focused on combination therapies with molecularly targeted agents. These strategies aim to attack cancer cells through multiple pathways, potentially preventing the emergence of resistance or treating cells that have already become resistant to single-agent therapy.

BCL-2 Inhibitors: The B-cell lymphoma 2 (BCL-2) protein is an anti-apoptotic protein often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Venetoclax (B612062), a selective BCL-2 inhibitor, has shown synergistic effects when combined with bendamustine. nih.govresearchgate.net In xenograft models of non-Hodgkin lymphoma, the combination of venetoclax with bendamustine and rituximab (B1143277) demonstrated greater tumor growth inhibition than either venetoclax plus rituximab or BR alone. targetedonc.com A phase 1b study in patients with relapsed/refractory CLL found that adding bendamustine to venetoclax-based regimens resulted in a high ORR of 91%. targetedonc.com However, it's noteworthy that acquired resistance to venetoclax can sometimes lead to cross-resistance to other agents, including bendamustine. ashpublications.org Conversely, the MURANO trial, which compared venetoclax-rituximab to bendamustine-rituximab in relapsed/refractory CLL, showed a significantly longer median PFS of 53.6 months for the venetoclax arm versus 17.0 months for the bendamustine arm, establishing the targeted combination as a more effective option in this setting. youtube.com

BTK Inhibitors: Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells. nih.govecancer.org Ibrutinib (B1684441), a BTK inhibitor, has been evaluated in combination with bendamustine and rituximab. asco.org The phase 3 SHINE study in older, untreated mantle cell lymphoma (MCL) patients showed that adding ibrutinib to the BR regimen significantly improved median PFS from 52.9 months to 80.6 months. ecancer.org The complete response rate was also higher in the ibrutinib group (65.5%) compared to the placebo group (57.6%). ecancer.org

Other Novel Agents: Preclinical studies have explored combining bendamustine with other classes of targeted drugs. In adult T-cell leukemia (ATL) cells, bendamustine showed additive cytotoxic effects when combined with the histone deacetylase (HDAC) inhibitor tucidinostat (B48606), the EZH1/2 dual inhibitor valemetostat, and the Bcl-2 family inhibitor ABT-737. plos.orgnih.gov These findings suggest that targeting epigenetic regulators and other survival pathways could be a promising strategy to enhance bendamustine's efficacy. plos.org

| Combination Agent(s) | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Idelalisib + Rituximab (IBR) | Relapsed/Refractory CLL | ORR: 86.7%; Median Duration of Response: 21.2 months | nih.gov |

| Idelalisib + Placebo (BR) | Relapsed/Refractory CLL | Median PFS: 23.1 months (Idelalisib + BR) vs. 11.1 months (Placebo + BR) | personalizedmedonc.com |

| Venetoclax | Relapsed/Refractory CLL | ORR of 91% when bendamustine was added to venetoclax/rituximab or venetoclax/obinutuzumab | targetedonc.com |

| Venetoclax | Early T-cell Precursor Acute Lymphoblastic Leukemia (ETP-ALL) cell lines | Demonstrated the most synergistic effect in suppressing cell proliferation compared to other combinations | nih.govresearchgate.net |

| Ibrutinib (SHINE Study) | Untreated Mantle Cell Lymphoma (older patients) | Median PFS: 80.6 months (Ibrutinib + BR) vs. 52.9 months (Placebo + BR) | ecancer.org |

| Tucidinostat, Valemetostat, ABT-737 | Adult T-cell Leukemia (ATL) cell lines | Additive cytotoxic effects observed in combination with bendamustine | plos.org |

Nanoparticle-Based Delivery Systems to Circumvent Resistance Mechanisms

Nanotechnology offers a promising platform to overcome some of the mechanisms of drug resistance, such as reduced drug accumulation in cancer cells and increased drug efflux. nih.govnih.govlongdom.org By encapsulating drugs like bendamustine into nanoparticles, it is possible to alter their pharmacokinetic properties, improve tumor targeting, and enhance intracellular drug delivery, thereby circumventing resistance. nih.govnih.gov

The primary goals of using nanomedicine in cancer therapy are to increase drug efficacy, lower toxicity, and overcome multidrug resistance (MDR). nih.gov Nanoparticles can be engineered to release their payload in a controlled manner, potentially increasing the drug concentration at the tumor site over a prolonged period. researchgate.net This sustained release can be crucial for overcoming resistance mechanisms that rely on pumping drugs out of the cell.

Research into bendamustine-specific nanoformulations is emerging. Studies have explored the development of bendamustine-loaded polymeric nanoparticles to achieve sustained release and passive targeting.